MMP-2/MMP-9InhibitorI

Overview

Description

MMP-2/MMP-9 Inhibitor I is a potent inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 . It is primarily used for Protease Inhibitors applications . It is also known as Compound 5a . This inhibitor synergizes with TNF-α to induce apoptosis in cancer cells .

Synthesis Analysis

The synthesis of MMP-9 inhibitors has been studied extensively. A new MMP-9 inhibitor was constructed based on the structural requirements for selective inhibitors of gelatinases . The constructed compound and its close structural analogs were synthesized and found to have low toxicity .

Molecular Structure Analysis

MMP-2/MMP-9 Inhibitor I acts by binding zinc at the active site of these MMPs . The X-ray crystal structure of the MMP-9 enzyme in combination with aryl sulfonamide anthranilate hydroxamate inhibitor was used to accentuate the computer-aided screening of MMP-9 inhibitors .

Chemical Reactions Analysis

MMP-2/MMP-9 Inhibitor I is involved in blocking MMP-2/MMP-9-dependent invasion in cell culture models . It has been shown to be orally active in animal models of tumor growth and metastasis .

Physical And Chemical Properties Analysis

MMP-2/MMP-9 Inhibitor I is a solid substance . It is soluble in DMSO to 200 mg/mL .

Scientific Research Applications

T-Cell-Mediated Immune Response

Recent studies have indicated that MMP-2 and MMP-9 play a crucial role in T-cell-mediated immune responses to antigenic stimulation. A selective triple-helical peptide inhibitor (THPI) targeting these enzymes has been used to examine their role in antigen-specific T-cell responses .

Cancer Treatment

MMP-2/MMP-9 inhibitors have been reported to inhibit lung colonization in a murine model of Lewis lung carcinoma. These inhibitors are potent against type IV collagenases, which are involved in tumor growth and cell invasion, making them promising candidates for cancer treatment .

Inflammatory Diseases

Due to their nodal-point role in inflammatory processes, MMP-2 and MMP-9 are important clinical targets. Inhibitors of these enzymes could potentially be used to treat various inflammatory diseases .

Oncological Diseases

MMP-2 and MMP-9 are also implicated in oncological diseases. Their inhibition disrupts critical pathways involved in tumor growth, suggesting that gelatinase inhibition could be an effective approach to treating fibrosarcoma and other cancers .

Anticancer Drug Design

The structural characteristics of MMP-9 inhibitors are crucial for the design of novel anticancer drugs. Recent discoveries have highlighted several MMP-9 inhibitors with notable selectivity and potency, which could inform future drug design efforts .

Mechanism of Action

MMP-2/MMP-9 Inhibitor I works by inhibiting the activity of MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix (ECM), facilitating connective tissue remodeling, organogenesis, development, and turnover into normal tissue . It has been suggested that MMP-2 and MMP-9 activity play major roles in undesirable changes in cardiovascular system tissues .

Future Directions

MMP-2/MMP-9 Inhibitor I has potential therapeutic applications in various diseases. For instance, it has been suggested that MMP-9 inhibition may be used to prevent neuropathic pain induced after major surgeries and trauma, whereas MMP-2 inhibition may be used to treat established neuropathic pain such as diabetic neuropathy . Furthermore, there is ongoing research into the development of selective MMP inhibitors, which could lead to improved treatment strategies for various conditions .

properties

IUPAC Name |

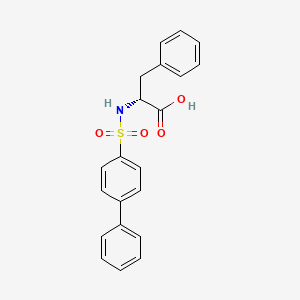

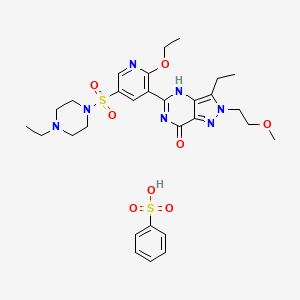

3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYHBQIDTNHWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)